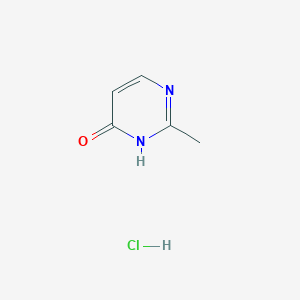
(E)-(ethyl N-(3,4-dichlorophenyl)carboximidate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-(Ethyl N-(3,4-dichlorophenyl)carboximidate) is a carboximidate compound that has been used in various scientific experiments. It is an organic compound that is composed of two fused rings, with a carbon-nitrogen bond at the center. This compound has a wide range of applications in scientific research, particularly in biochemical and physiological studies. It has been widely studied for its potential to affect biochemical and physiological processes, as well as its ability to act as a catalyst in laboratory experiments. In
作用機序
The mechanism of action of (E)-(ethyl N-(3,4-dichlorophenyl)carboximidate) is not completely understood. It is believed to act as a catalyst in biochemical and physiological processes by binding to certain enzymes and proteins. This binding can either activate or inhibit the activity of the enzymes and proteins, thus altering the biochemical and physiological processes.
Biochemical and Physiological Effects
(E)-(ethyl N-(3,4-dichlorophenyl)carboximidate) has been studied for its potential to affect biochemical and physiological processes. Studies have shown that it can affect the activity of certain enzymes and proteins, as well as the production of certain hormones and neurotransmitters. It has also been found to have an effect on the metabolism of certain compounds and the absorption of certain nutrients.
実験室実験の利点と制限
The use of (E)-(ethyl N-(3,4-dichlorophenyl)carboximidate) in laboratory experiments has several advantages and limitations. One advantage is that it can be used as a catalyst in organic synthesis and biochemical studies. This makes it a useful tool for researchers in these fields. Another advantage is that it is relatively easy to obtain and use in experiments. A limitation is that it can be toxic if used in large amounts, so researchers must be careful when using it.
将来の方向性
There are several potential future directions for (E)-(ethyl N-(3,4-dichlorophenyl)carboximidate). One potential direction is to use it as a tool to study the effects of environmental contaminants on biochemical and physiological processes. Another potential direction is to study its effects on the production of certain hormones and neurotransmitters. Finally, it could be used to study the effects of certain drugs on biochemical and physiological processes.
合成法
The synthesis of (E)-(ethyl N-(3,4-dichlorophenyl)carboximidate) can be achieved using a variety of methods. One method involves the reaction of ethyl N-(3,4-dichlorophenyl)carboximidate with a base such as sodium hydroxide or potassium hydroxide. This reaction yields a salt of the desired compound. The salt can then be isolated and purified by column chromatography or recrystallization. Another method involves the reaction of ethyl N-(3,4-dichlorophenyl)carboximidate with an acid such as hydrochloric acid or sulfuric acid. This reaction yields a solution of the desired compound. The solution can then be isolated and purified by distillation or recrystallization.
科学的研究の応用
(E)-(ethyl N-(3,4-dichlorophenyl)carboximidate) has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in biochemical studies, and as a substrate in physiological studies. It has also been used to study the effects of chemical agents on biochemical and physiological processes.
特性
IUPAC Name |
ethyl N-(3,4-dichlorophenyl)methanimidate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c1-2-13-6-12-7-3-4-8(10)9(11)5-7/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDIEUACUMZKHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=NC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3,4-dichlorophenyl)imidoformate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B6416644.png)
![3-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazol-5-amine](/img/structure/B6416651.png)
![N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]guanidine](/img/structure/B6416658.png)
![1-methyl-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6416672.png)

![12-bromo-3-methyl-9-(pyridin-2-yl)-2,4,5,8-tetraazatricyclo[8.4.0.0?,?]tetradeca-1(10),3,5,8,11,13-hexaene](/img/structure/B6416683.png)

![6-[(propan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B6416694.png)
![[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B6416709.png)
